molecular formula C21H23N3O4 B11348387 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11348387
M. Wt: 381.4 g/mol
InChI Key: IDDIDZIEXYKIBF-UHFFFAOYSA-N
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Description

Imatinib , is a significant therapeutic agent used primarily to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Let’s explore its properties and applications.

Preparation Methods

Imatinib can be synthesized through various routes. One common method involves the reaction of 4-methoxyphenethylamine with 4-(2-methylpropoxy)benzoyl chloride, followed by cyclization with thionyl chloride to form the 1,2,5-oxadiazole ring. The final step includes amidation of the resulting intermediate with 4-(4-methoxy-3-methylphenyl)amine. Industrial production methods typically optimize these steps for efficiency and yield.

Chemical Reactions Analysis

Imatinib undergoes several reactions, including oxidation, reduction, and substitution. Notably:

    Oxidation: Imatinib can be oxidized to form its N-oxide derivative.

    Reduction: Reduction of the imatinib amide group yields the corresponding amine.

    Substitution: Imatinib reacts with various nucleophiles (e.g., amines, thiols) to form derivatives.

Common reagents include thionyl chloride, reducing agents (such as lithium aluminum hydride), and nucleophiles. Major products include N-oxide and amine derivatives.

Scientific Research Applications

Imatinib’s impact extends beyond leukemia treatment:

    Cancer Therapy: Imatinib inhibits tyrosine kinases, disrupting cancer cell signaling pathways.

    Inflammatory Disorders: It shows promise in treating inflammatory conditions.

    Neurological Disorders: Research explores its potential for neurodegenerative diseases.

    Cardiovascular Health: Imatinib may influence vascular remodeling.

Mechanism of Action

Imatinib selectively targets tyrosine kinases, including BCR-ABL (associated with CML) and c-KIT (involved in GISTs). By binding to their ATP-binding sites, it inhibits kinase activity, disrupting cell proliferation and survival pathways.

Comparison with Similar Compounds

Imatinib’s uniqueness lies in its specific kinase inhibition profile. Other similar compounds include dasatinib, nilotinib, and ponatinib, each with distinct target selectivity.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H23N3O4/c1-13(2)12-27-17-8-5-15(6-9-17)21(25)22-20-19(23-28-24-20)16-7-10-18(26-4)14(3)11-16/h5-11,13H,12H2,1-4H3,(H,22,24,25)

InChI Key

IDDIDZIEXYKIBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OC

Origin of Product

United States

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